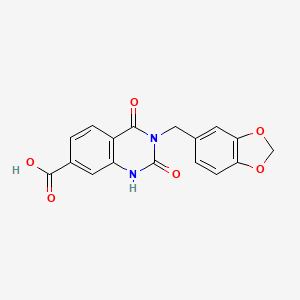
3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a useful research compound. Its molecular formula is C17H12N2O6 and its molecular weight is 340.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex organic compound belonging to the quinazoline class. Its unique structure, characterized by a benzodioxole moiety and a tetrahydroquinazoline core, has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
- Molecular Formula : C22H21N3O5
- Molecular Weight : 407.4 g/mol
- IUPAC Name : 3-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentyl-2,4-dioxo-1H-quinazoline-7-carboxamide
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Notably, it has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. By inhibiting COX activity, the compound may exert anti-inflammatory effects and contribute to pain relief .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:
- Cell Lines Tested :
- 4T1 murine mammary carcinoma
- COLO201 human colorectal adenocarcinoma
- SNU-1 human gastric carcinoma
In vitro studies have shown that the compound can induce apoptosis in these cancer cells through mechanisms that may involve the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits broad-spectrum antibacterial activity against several bacterial strains. The structure-function relationship indicates that modifications in the benzodioxole moiety can enhance its antibacterial potency .
Study 1: Cytotoxicity Assessment
A study conducted on various derivatives of quinazoline compounds demonstrated that those similar to this compound showed promising results in selectively targeting cancer cells while sparing normal cells. The selectivity index (SI) calculated for these compounds indicated a favorable therapeutic window .
Study 2: Inhibition of COX Enzymes
In another investigation focused on the anti-inflammatory potential of quinazoline derivatives, this compound was shown to inhibit COX enzymes effectively. The IC50 values obtained were comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as an alternative therapeutic agent for inflammatory conditions .
Comparative Analysis of Biological Activities
属性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c20-15-11-3-2-10(16(21)22)6-12(11)18-17(23)19(15)7-9-1-4-13-14(5-9)25-8-24-13/h1-6H,7-8H2,(H,18,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFWNWWYTYVKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C(=O)O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














